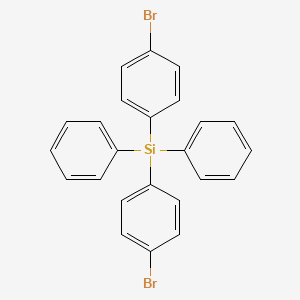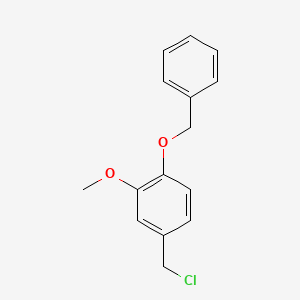
3-Methanesulfonyl-pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Methanesulfonyl-pyridine and related compounds has been explored in various studies. For instance, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been investigated for their potential as HMG-CoA reductase inhibitors, highlighting the compound's relevance in medicinal chemistry (Watanabe et al., 1997). Furthermore, efficient synthesis methods for related compounds, emphasizing the chemical's foundational role in creating complex molecules, have been reported (Sankar, Mahalakshmi, & Balasubramanian, 2013).
Molecular Structure Analysis
The molecular structure of N-3-Pyridinyl-methanesulfonamide and its coordination in complex molecules have been determined through crystallography, offering insights into the molecular conformation and interactions within crystalline structures (Dodoff, Varga, & Kovala‐Demertzi, 2004). Such structural analyses are crucial for understanding the reactivity and potential applications of 3-Methanesulfonyl-pyridine derivatives.
Chemical Reactions and Properties
3-Methanesulfonyl-pyridine undergoes various chemical reactions, including sulfonation, which has been demonstrated as a selective route for producing methanesulfonic acid from methane, illustrating the compound's role in industrial chemistry and the potential for direct functionalization of methane (Díaz-Urrutia & Ott, 2019).
Physical Properties Analysis
Studies on compounds like pyridinium methanesulfonate have investigated their crystal structure and phase transitions, providing detailed insights into the physical properties of these molecules. Such research is essential for applications that require precise control over material properties (Jesariew & Ilczyszyn, 2017).
Chemical Properties Analysis
The chemical properties of 3-Methanesulfonyl-pyridine derivatives, such as their ability to act as intermediates in the synthesis of complex molecules or as ligands for metal coordination, highlight the compound's versatility in organic chemistry and materials science (Jacobs, Chan, & O'Connor, 2013).
Scientific Research Applications
-
Medicinal Chemistry
- Pyridine derivatives play a crucial role in medicinal chemistry . They are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
- One specific application is the development of β-secretase inhibitors possessing a pyridine scaffold for the treatment of Alzheimer’s disease . The inhibitors were designed using an in-silico conformational structure-based design .
- The results of this application have shown promise in the development of anti-Alzheimer’s drugs .
-
Chemical Reactions
- Pyridine derivatives are also used as catalysts in chemical reactions . Magnetically recoverable nano-catalysts, which can be readily separated from the reaction medium using an external magnet, have been employed in the synthesis of pyridine derivatives .
- The high surface area, simple preparation, and modification are among the major advantages of these catalysts .
- The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
-
Agrochemical and Pharmaceutical Ingredients
-
Commercial Applications
- Pyridine derivatives have been commercially important since the early twentieth century . They find application in market areas where bioactivity is important, such as in medicinal drugs and in agricultural products .
- Pyridines also have significant market applications outside the realm of bioactive ingredients. For instance, polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function, rather than for any bioactivity .
- Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .
-
Agrochemical and Pharmaceutical Compounds
- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
- The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure .
- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
-
Electron-Withdrawing Substituents
- Electron-withdrawing substituents can also reduce pyridine basicity and nucleophilicity . For example, 2,6-Dichloropyridine is sterically hindered and also contains strong electron-withdrawing substituents . As such, it cannot be titrated by acid, even by using extremely acidic media such as perchloric .
-
Heterocyclic Compounds
- Pyridines, dihydropyridines, and piperidines are the pillar of medicinal chemistry research . They possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
- Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
-
Mesylating Agent
Safety And Hazards
The safety data sheet for 3-Methanesulfonyl-pyridine indicates that it is for R&D use only and not for medicinal, household, or other use5. It is important to handle this compound with appropriate safety measures. However, detailed safety and hazard information is not available in the literature.
Future Directions
The future directions for 3-Methanesulfonyl-pyridine are not well documented in the literature. However, pyrimidine and its derivatives, which are structurally similar to 3-Methanesulfonyl-pyridine, have been reported to exhibit diverse types of biological and pharmaceutical activities6. This suggests that 3-Methanesulfonyl-pyridine might also have potential applications in medicinal chemistry.
properties
IUPAC Name |
3-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAPNSHGPNDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329036 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-pyridine | |
CAS RN |
52693-61-5 | |
| Record name | 3-Methanesulfonyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


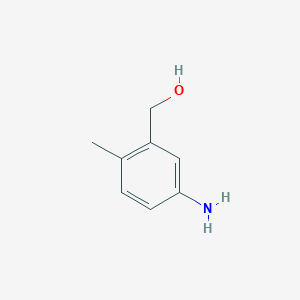
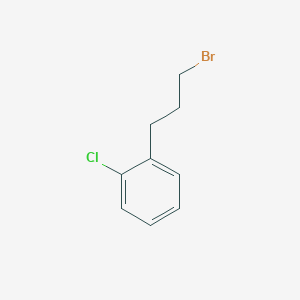
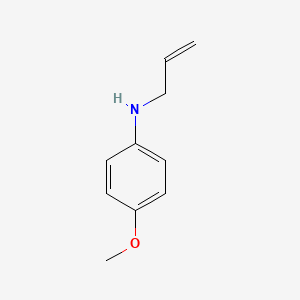
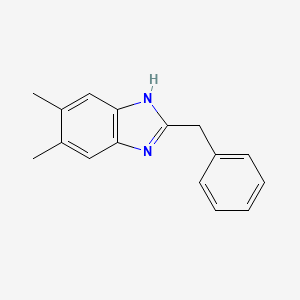
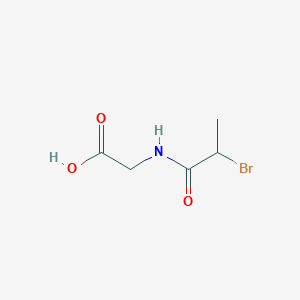

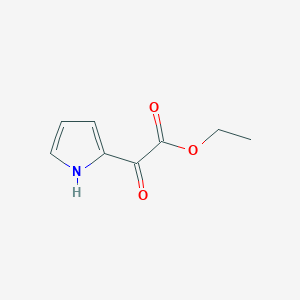
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
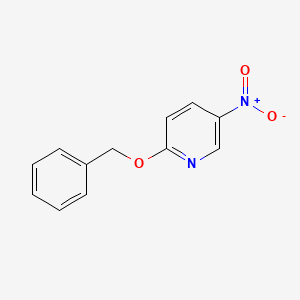
![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
